molecular formula C25H22ClNO3 B1672596 Fenvalerate CAS No. 51630-58-1

Fenvalerate

Cat. No. B1672596
CAS RN: 51630-58-1
M. Wt: 419.9 g/mol
InChI Key: NYPJDWWKZLNGGM-UHFFFAOYSA-N
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Description

Fenvalerate is a synthetic pyrethroid insecticide . It is a type II semi-synthetic pyrethrin, which acts as a potent inhibitor of calcineurin (protein phosphatase 2B) . This inhibitory action results in cellular hyperexcitability by causing non-mutated calcium channels to remain open for an extended period of time allowing an abundance of Ca2+ to enter the cell .


Synthesis Analysis

Fenvalerate is synthesized using methods of immunology, biochemistry, and molecular biology. Mammalian spleen cells, myeloma cells, and mice are used as experimental materials . The fenvalerate antigen synthesis method was optimized, and three kinds of anti-Fen monoclonal antibodies with a higher affinity and sensitivity were prepared based on the hybridoma technique .


Molecular Structure Analysis

Fenvalerate is a mixture of four stereoisomers (RR, RS, SR, SS) due to the two asymmetric carbon atoms in the molecule . It has an α-cyanogroup on the 3-phenoxybenzyl alcohol and is a type II pyrethroid .


Chemical Reactions Analysis

Fenvalerate is degraded by bacteria such as Citrobacter freundii CD-9 . This bacterium can use fenvalerate as its sole carbon source and has a broad degradation spectrum for pyrethroid pesticides .


Physical And Chemical Properties Analysis

Fenvalerate is a viscous yellow or brown liquid, sometimes partly crystalline at room temperature . It has a boiling point of 300°C at 37 mm Hg (4.9 kPa), a density of 1.175 (25/25°C), and is slightly soluble in water (< 1 mg/l at 20°C); readily soluble in most organic solvents (acetone, chloroform, cyclohexanone, ethanol, xylene; all > 1 kg/kg at 23 °C) .

Scientific Research Applications

1. Effects on Reproductive Function

  • Inhibition of Progesterone Production: Fenvalerate inhibits progesterone production in mouse Leydig tumor cells by interfering with the cAMP-dependent signal pathway. It reduces cAMP levels, steroidogenic acute regulatory protein (StAR) mRNA, and the activity of P450 side chain cleavage enzyme (P450scc) (Qu et al., 2008).
  • Impairment of Ovarian Follicle Growth: Exposure to fenvalerate in rat preantral follicles inhibited follicular growth and steroid hormone levels, such as progesterone, testosterone, and estradiol, due to decreased expression of StAR and P450scc genes (Fei et al., 2010).

2. Genotoxic Effects

  • Chromosome Aberrations: Fenvalerate exposure leads to significant chromosome aberrations and sister chromatid exchanges in mice, suggesting genotoxic effects (Giri et al., 2002).
  • Numerical Chromosome Aberration in Spermatozoa: Exposure to fenvalerate caused numerical chromosome aberration in human spermatozoa among pesticide factory workers, indicating potential genotoxic effects (Xia et al., 2004).

3. Disruption of Testicular Development and Spermatogenesis

  • Impact on Testicular Development in Mice: Lactational exposure to fenvalerate in mice impairs testicular development and spermatogenesis, with a decrease in testicular and serum testosterone levels (Zhang et al., 2009).

**4. Endocrine

  • Alterations in Hormone Production: Fenvalerate exposure alters FSH-stimulated progesterone production and calcium homeostasis in human ovarian luteinizing-granulosa cells, indicating its role as an endocrine-disrupting chemical (He et al., 2004).
  • Disruption of Steroidogenesis: Fenvalerate exposure disturbs steroidogenic enzymes in testes and serum of rats, indicating its impact on male reproductive toxicity and its potential as a hormone disruptor (Mani et al., 2002).

5. Effects on Non-Mammalian Species

  • Toxicity in Zebrafish: Fenvalerate causes toxicological effects in zebrafish, Danio rerio, influencing digestive enzymes and biochemical changes in the intestine, highlighting its impact on aquatic organisms (Mahmoud et al., 2020).

6. Immune System Impacts

  • Immunomodulation Effects: Fenvalerate exposure leads to the activation of serum complement and induces apoptosis in macrophages, suggesting its potential immunosuppressive effects (Dutta & Das, 2011).

7. Other Health Effects

  • Effects on Uterine Cells: Fenvalerate stimulates the growth of uterine leiomyoma and myometrial cells, potentially influencing uterine fibroids through mechanisms not directly involving estrogen receptors (Gao et al., 2010).
  • Influence on Reproductive Functions in Offspring: Paternal fenvalerate exposure affects reproductive functions in offspring, altering methylation status in sperm DNA and causing hormonal changes (Xia et al., 2013).

Safety And Hazards

Fenvalerate is highly toxic for honey bees with a topical LD 50 of 0.41 µg/bee . It acts as a strong repellent to bees which, therefore, reduces its toxic effect . There is no evidence of significant kills of honey bees during actual use .

Future Directions

Fenvalerate has the advantages of a broad insecticidal spectrum, high efficiency, low toxicity, and low cost, and it is widely used in agriculture, especially in tea . Therefore, the timely monitoring of fenvalerate residue dynamics is vital for ensuring the health of humans and the ecological environment . A specific and sensitive monoclonal antibody for fenvalerate was successfully prepared and applied to detect fenvalerate in dark teas .

properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 2-(4-chlorophenyl)-3-methylbutanoate
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InChI

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3
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InChI Key

NYPJDWWKZLNGGM-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3
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Molecular Formula

C25H22ClNO3
Record name FENVALERATE
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DSSTOX Substance ID

DTXSID101017940
Record name Fenvalerate
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Molecular Weight

419.9 g/mol
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Physical Description

Fenvalerate appears as a clear viscious yellow liquid with a mild odor. Used as broad spectrum insecticide., Yellow liquid; [HSDB] Yellow or brown viscous liquid; [ICSC] Formulated as emulsifiable concentrates, ultra-low volume concentrates, dust powders, and wettable powders; [INCHEM HSG], Solid, YELLOW OR BROWN VISCOUS LIQUID.
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Boiling Point

Decomposes
Record name FENVALERATE
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Solubility

Solubility at 20 °C (g/L): acetone >450; chloroform >450; methanol >450; hexane 77, Moderately soluble in a range of organic solvents., In water, 2.4X10-2 mg/L at 22 °C (seawater), Solubility in water: none
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Density

1.17 at 23 °C/4 °C, Relative density (water = 1): 1.2
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Vapor Pressure

1.5X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

In intact locusts and neuromuscular preparations of locusts, fenvalerate caused (a) prolonged firing in the crural nerve without associated muscle contractions; (b) sustained muscle contractions; and (c) a block of neurally evoked muscle contractions at low concentrations (1x10-8 to 1x10-5 mol/l). However, fenvalerate did not cause repetitive firing and after-discharges with associated muscle contractions. The fenvalerate steroisomers with an (S) configuration in the alcohol moiety are more active pharmacologically and toxicologically than those with the (R) configuration or the racemate (R,S). It is also apparent that steroisomers with the (S) configuration in the acid moiety are more active than those with the (R) configuration or the racemate (R,S)., Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type-I pyrethroids allethrin, resmethrin, and permethrin, and the Type-II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five uM tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85 percent) and fenvalerate (60 percent) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamerthrin were not different from allethrin alone. Ten uM allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type II pyrethroids act in a manner analogous to other sodium channel agents., Eight different synthetic pyrethroids were examined to determine their effects on the excitability of hippocampal granule cells in urethane anesthetized rats. A paired stimulus approach was used. All eight prolonged the depression of granule cells excitability that follows stimulation of their major synaptic input, the perforant path. The magnitude of this effect depended upon the class to which the pyrethroid belonged. Type I pyrethroids (those primarily producing tremor) prolonged the depression of granule cell excitability for shorter periods than did type II pyrethroids (those primarily producing salivation and choreoathetosis) or pyrethroids producing a mixed type of intoxication. No overlap was found between groups. To determine whether the difference observed between type I and type II pyrethroids was the result of an infelicitous selection of doses, cismethrin (type I) was tested over a dose range of 1.5-24 times the conscious rat iv LD50. Even at the highest dose, the prolongation remained well below that produced by type II pyrethroids. The effect of deltamethrin was shown to be consistent with the production or potentiation of a surmountable inhibitory response. This action of deltamethrin was antagonizable by mephenesin and lidocaine, but not by picrotoxin or halothane. The type of effect, its time course, and the anatagonism data suggest that type II pyrethroids enhance inhibition in the dentate gyrus. This action does not appear to be mediated by GABA receptors., The transmitter activated ion channels are known to be important target sites of a variety of therapeutic and toxic agents. The GABA activated chloride channel has been shown to be modulated by general anesthetics, alcohols, and the pyrethroid, cyclodiene and lindane insecticides. The general anesthetics halothane, enflurane and isoflurane greatly augmented the GABA activated current before desensitization took place, and suppressed it after desensitization at clinically relevant concn equivalent to 1-2 minimum alveolar concn. The stimulating effect appears to be a mechanism of general anesthesia. It seems that general anesthetics have a specific affinity for the GABA receptor-channel complex. Ethanol also augmented the GABA activated peak chloride current with little or no effect on the desensitized sustained current. Longer chain alcohols n-butanol, n-hexanol, n-octanol, and n-decanol also exerted the same type of effect, with the potency and efficacy increasing with lengthening of the carbon chain. The GABA receptor-channel complex has also been shown to be an important target site of certain insecticides. The type II pyrethroids deltamethrin and fenvalerate augmented the GABA activated peak chloride current when applied concurrently with GABA, but the effect was diminished as the pyrethroids were applied for long periods of time prior to GABA application. The latter effect might explain the controversy in the literature regarding the pyrethroid action on the GABA system. The type I pyrethroid allethrin suppressed the GABA activated peak chloride current when co-applied with GABA. Both types of pyrethroids suppressed the N-methyl-d-aspartate induced current. Lindane and the cyclodienes dieldrin, endrin, heptachlor epoxide, and isobenzan suppressed the GABA activated chloride current. These effects can account for the convulsant action of lindane and the cyclodienes., For more Mechanism of Action (Complete) data for FENVALERATE (22 total), please visit the HSDB record page.
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Impurities

Xylene ... may be present in the concentrates ... .
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Product Name

Fenvalerate

Color/Form

Clear yellow viscous liquid

CAS RN

51630-58-1
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Melting Point

39.5 - 53.7 °C
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Synthesis routes and methods I

Procedure details

Name
Quantity
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reactant
Reaction Step One
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CC(C)C(C(=O)OC(Cl)c1cccc(Oc2ccccc2)c1)c1ccc(Cl)cc1
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

A 500 ml round-bottomed flask equipped with a paddle stirrer was charged with 100 mmol of 3-phenoxybenzaldehyde, 100 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 120 mmol of sodium cyanide, 10 ml of water, and 200 ml of n-heptane. The molar ratio of water to sodium cyanide was 4.64, all NaCN being dissolved. The mixture thus formed was stirred and analysed. Table VI presents the yields and purities of the desired ester after the reaction time indicated.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
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reactant
Reaction Step One
Quantity
120 mmol
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reactant
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Quantity
200 mL
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solvent
Reaction Step One
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Quantity
10 mL
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solvent
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Synthesis routes and methods III

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrileand the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
Quantity
1.5 g
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reactant
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solution
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Synthesis routes and methods IV

Procedure details

1.5 g of potassium cyanide were added to a mixture of 80 ml of acetonitrile and the solution obtained in Example 9 and the mixture was stirred at 20° C. for 72 hours. Ether was added to the mixture which was then filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 95-5 cyclohexane-acetone mixture yielded 6.5 g of RS α-cyano-3-phenoxy-benzyl 2-(p-chlorophenyl)-2-isopropyl-acetate.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
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solution
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A 50 ml round-bottomed flask equipped with a magnetic stirrer was charged with 10 mmol of 3-phenoxybenzaldehyde, 10.0 or 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride, 12 mmol of sodium cyanide, 0.02 ml of water and 20 ml of an aprotic solvent. The molar ratio of water to sodium cyanide was 0.105, solid NaCN being present. Thirteen experiments were conducted in this manner, see Table IV, stating which solvents were used. Experiments 1, 2, 3, 4, 8 and 9 were conducted with 10.0 and the other experiments with 10.5 mmol of 2-(4-chlorophenyl)-3-methylbutanoyl chloride. The petroleum ether used in experiment 3 consisted of 97% by weight of alkanes and 3% by weight of benzene and had a boiling range at atmospheric pressure between 62° and 82° C. The ester remained in solution during the reaction in experiments 3 and 4. The reaction mixture obtained in experiment 4 was filtered and the cyclohexane was flashed from the filtrate to give the ester wanted as a colorless oil in quantitative yield. Table IV also presents the yields of the desired ester. Comparison of the yields shows that alkanes and cycloalkanes are the best solvents.
[Compound]
Name
alkanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mmol
Type
reactant
Reaction Step Five
Quantity
10.5 mmol
Type
reactant
Reaction Step Five
Quantity
12 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Five
[Compound]
Name
aprotic solvent
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
10.5 mmol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.